- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Cas no 91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole)

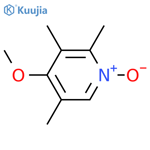

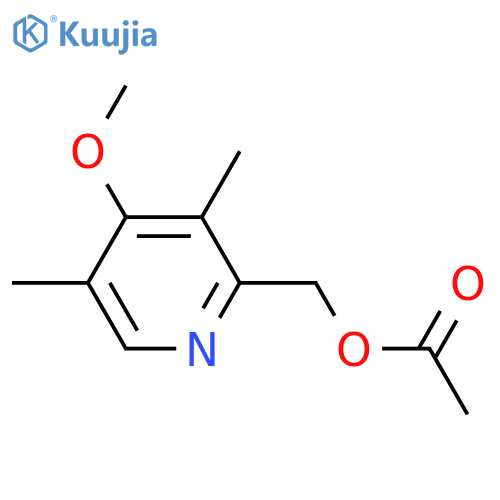

91219-90-8 structure

Nombre del producto:Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole

Número CAS:91219-90-8

MF:C11H15NO3

Megavatios:209.241703271866

MDL:MFCD03701547

CID:996083

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Propiedades químicas y físicas

Nombre e identificación

-

- 2-(acetoxymethyl)-4-methoxy-3,5-dimethylpyridine

- (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

- (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate

- (4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl acetate

- 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine

- 2-Pyridinemethanol,4-methoxy-3,5-dimethyl-,acetate (ester)

- 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, acetate (ester) (9CI)

- 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine

- Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole

-

- MDL: MFCD03701547

- Renchi: 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3

- Clave inchi: OKIMSBLHXKXTTE-UHFFFAOYSA-N

- Sonrisas: O=C(C)OCC1C(C)=C(OC)C(C)=CN=1

Atributos calculados

- Calidad precisa: 209.10500

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 4

- Complejidad: 220

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.3

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: solid

- Punto de fusión: 45.5-49.5 °C(lit.)

- Punto de inflamación: >230 °F

- PSA: 48.42000

- Logp: 1.77010

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM529244-5g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 5g |

$606 | 2022-03-01 | |

| TRC | D293975-500mg |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |

91219-90-8 | 500mg |

$500.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-1g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 1g |

¥2063.0 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M899260-5g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | ≥95% | 5g |

8,257.50 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-250mg |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |

91219-90-8 | 95+% | 250mg |

1593CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-1g |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |

91219-90-8 | 95+% | 1g |

2807.0CNY | 2021-07-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-250mg |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 250mg |

¥883.00 | 2024-04-25 | |

| Aaron | AR00GUAF-1g |

2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |

91219-90-8 | 95% | 1g |

$310.00 | 2025-02-11 | |

| 1PlusChem | 1P00GU23-250mg |

2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |

91219-90-8 | 95% | 250mg |

$96.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-5g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 5g |

¥5780.00 | 2024-04-25 |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Acetic anhydride ; 2 h, 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid ; 18 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C

3.1 rt → 90 °C; 1.5 h, 90 °C

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C

3.1 rt → 90 °C; 1.5 h, 90 °C

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referencia

- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Referencia

- Improved preparation of 2-(halomethyl)-3,5-dimethyl-4-methoxypyridine hydrohalides, intermediates for omeprazole, Spain, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referencia

- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referencia

- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

2.1 Reagents: Acetic anhydride ; 2 h, 100 °C

2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

2.1 Reagents: Acetic anhydride ; 2 h, 100 °C

2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referencia

- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: tert-Butyl hypochlorite Solvents: Ethanol ; rt; 3 h, 75 °C

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

3.1 Reagents: Acetic anhydride ; 2 h, 100 °C

3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

3.1 Reagents: Acetic anhydride ; 2 h, 100 °C

3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referencia

- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Métodos de producción 8

Condiciones de reacción

1.1 rt → 90 °C; 1.5 h, 90 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referencia

- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69

Métodos de producción 9

Condiciones de reacción

Referencia

- Preparation of benzimidazolylpyridinium compounds and their pharmaceutical compositions as antiulcer agents, Japan, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referencia

- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Métodos de producción 11

Condiciones de reacción

Referencia

- Identification of two main urinary metabolites of [14C]omeprazole in humans, Drug Metabolism and Disposition, 1989, 17(1), 69-76

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referencia

- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referencia

- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referencia

- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Métodos de producción 15

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referencia

- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C

2.1 rt → 90 °C; 1.5 h, 90 °C

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

2.1 rt → 90 °C; 1.5 h, 90 °C

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referencia

- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Raw materials

- 4-chloro-2,3,5-trimethyl-1λ?-pyridin-1-one

- (4-methoxy-3,5-dimethylpyridin-2-yl)methanol

- 2,3,5-Trimethyl-4-nitro-1-oxidopyridin-1-ium

- 2,3,5-Trimethylpyridine N-Oxide

- N-Oxide-2,3,5-trimethyl-4-methoxypyridine

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preparation Products

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Literatura relevante

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole) Productos relacionados

- 1159977-01-1(6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate)

- 1021256-75-6(N-[4-(2-{[(2,6-difluorophenyl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide)

- 667414-47-3(4-Ethyl-5-(4-isopropylphenoxy)methyl-4H-1,2,4-triazole-3-thiol)

- 887196-90-9(N-(4-fluorophenyl)-2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamidoacetamide)

- 2308463-83-2(2-(2R)-1-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-ylacetic acid)

- 2138029-56-6(2-(4-bromo-2-chlorophenyl)methyl-2H-1,2,3-triazol-4-amine)

- 2549047-10-9(4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine)

- 923128-81-8(8-{2-(4-ethoxyphenyl)aminoethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1865999-52-5(5-(1,3-Thiazol-4-yl)furan-2-carbaldehyde)

- 1613588-28-5((4R,5S)-4-(Hydroxymethyl)-5-methyloxazolidin-2-one)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:91219-90-8)2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe